molecular formula C20H15N3 B3038367 4-[1,1'-biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 860785-15-5

4-[1,1'-biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No. B3038367
CAS RN: 860785-15-5
M. Wt: 297.4 g/mol
InChI Key: IGJOYSZUGCFHOO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a biphenyl group, a pyrrole group, and a pyrimidine group . These types of compounds are often used in pharmaceuticals and materials science due to their unique chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods such as cyclization, ring annulation, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-ray crystallography . Computational tools like density functional theory (DFT) are also used to investigate the molecular structure and electronic properties of such compounds .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with various enzymes and proteins . For instance, some compounds with a pyrrole and pyrimidine group have been found to inhibit certain enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using techniques like spectroscopy . These properties can include things like molecular weight, solubility, and reactivity .

Safety And Hazards

Safety and hazards of similar compounds can vary widely depending on the specific compound and its intended use. Some compounds may be hazardous and require careful handling .

Future Directions

Future research on similar compounds could involve the development of new synthesis methods, further investigation of their biological activity, and exploration of their potential applications in areas like medicine and materials science .

properties

IUPAC Name

4-(4-phenylphenyl)-2-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3/c1-2-6-16(7-3-1)17-8-10-18(11-9-17)19-12-13-21-20(22-19)23-14-4-5-15-23/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJOYSZUGCFHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801223524
Record name 4-[1,1′-Biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1,1'-biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine

CAS RN

860785-15-5
Record name 4-[1,1′-Biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860785-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1,1′-Biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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